molecular formula C10H10N4O B2810138 3-Azido-1,3-dimethylindol-2-one CAS No. 1984011-87-1

3-Azido-1,3-dimethylindol-2-one

Cat. No.: B2810138
CAS No.: 1984011-87-1
M. Wt: 202.217
InChI Key: NBPBNWLVPOMCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indol-2-one (B1256649) Scaffolds in Contemporary Chemical Research

Indole (B1671886) and its derivatives are significant heterocyclic systems found in numerous natural products and pharmaceuticals, playing a crucial role in cell biology. rsc.org The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is considered a privileged structure in medicinal chemistry due to its wide-ranging biological activities. nih.govnih.govresearchgate.net These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The structural versatility of the indole nucleus allows for extensive functionalization, enabling the synthesis of diverse compounds with varied therapeutic potential. nih.gov Molecular orbital studies have shown that the 3-position of the indole ring is particularly reactive towards electrophilic substitution. nih.gov

Indol-2-one, also known as oxindole (B195798), is a prominent derivative of indole. The fusion of indole and indolone frameworks can lead to a variety of biologically active compounds. acs.org Indolone derivatives have been investigated for their potential as anticancer and antimicrobial agents. The development of synthetic methods to construct these scaffolds is an active area of research in organic chemistry. acs.org

The Azido (B1232118) Functionality as a Versatile Synthon in Organic Transformations

The azide (B81097) functional group (–N₃) is a versatile and highly reactive moiety in organic synthesis. wikipedia.org Organic azides are valuable precursors to amines, and they participate in reliable and efficient reactions like the Staudinger ligation and the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". wikipedia.org These reactions are instrumental in combinatorial chemistry and the synthesis of complex molecules, including 1,2,3-triazoles. wikipedia.orgnih.gov

The azide group can act as a nucleophile in substitution reactions and ring-opening of epoxides. wikipedia.org It can also be reduced to an amine or participate in rearrangements like the Curtius and Schmidt rearrangements. wikipedia.orgnih.gov The controlled release of dinitrogen gas from azides allows for the generation of high-energy intermediates such as nitrenes. researchgate.net The reactivity of the azide is further enhanced when adjacent to other functional groups. researchgate.net Sodium azide (NaN₃) is a common and inexpensive source of the azide anion for these transformations. researchgate.net

The synthesis of organic azides can be achieved through various methods, including the nucleophilic substitution of halides or the direct conversion of alcohols. wikipedia.orgorganic-chemistry.org Reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) have been developed for the efficient and direct azidation of alcohols under mild conditions. organic-chemistry.org

Research Trajectories for 3-Azido-1,3-dimethylindol-2-one within Complex Molecular Architectures

The compound this compound combines the significant indol-2-one scaffold with the versatile azido functionality, making it a valuable intermediate in the synthesis of complex molecular architectures. Research in this area focuses on leveraging the reactivity of both the azido group and the indol-2-one core to construct novel heterocyclic systems.

The azido group at the 3-position of the indol-2-one ring can undergo a variety of transformations. For instance, it can be reduced to an amine, providing access to 3-amino-1,3-dimethylindol-2-one, a potentially bioactive molecule. Furthermore, the azido group is a key participant in cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing indol-2-one derivatives. nih.govmdpi.com These triazole products are of interest due to their high chemical stability and potential biological activities.

The synthesis of 3-azido-2-oxindoles has been achieved through various methods, including the direct azidation of 2-oxindoles using reagents like trimethylsilyl (B98337) azide (TMSN₃) in the presence of an oxidant or through radical coupling reactions. mdpi.com The development of enantioselective azidation methods allows for the synthesis of chiral 3-azido-2-oxindoles, which are valuable building blocks for asymmetric synthesis. mdpi.com

The reactivity of the indol-2-one core itself can also be exploited. For example, the presence of the azido group can influence the reactivity of the lactam ring and the aromatic portion of the molecule. The combination of these reactive sites within a single molecule opens up possibilities for tandem reactions and the efficient construction of polycyclic systems. Research in this area is directed towards exploring these synthetic pathways and evaluating the biological properties of the resulting complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azido-1,3-dimethylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-10(12-13-11)7-5-3-4-6-8(7)14(2)9(10)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPBNWLVPOMCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)C)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Azido 1,3 Dimethylindol 2 One and Congeneric Azidoindol 2 Ones

Direct Azidation Approaches to Indol-2-one (B1256649) Systems

Direct azidation involves the introduction of an azide (B81097) moiety onto an existing indol-2-one scaffold. This can be accomplished through either oxidative or nucleophilic pathways, each offering distinct advantages depending on the substrate and desired outcome.

Oxidative Azidation Strategies

Oxidative azidation introduces an azide group at the C3 position of the indol-2-one ring. These methods often proceed through radical intermediates. For instance, a metal-free approach utilizing iodine and sodium azide can achieve the umpolung azidation of indoles to furnish 3-azidoindoles. mdpi.com Another strategy involves the use of trimethylsilyl (B98337) azide (TMSN₃) in the presence of an oxidant like iodosylbenzene diacetate. researchgate.net Electrochemical methods have also emerged as a powerful tool. A manganese-mediated electrochemical azidation can generate 2-azido-spirocyclic indolines, where a redox-active MnBr₂ helps to control the reactivity of the azidyl radical. mdpi.com

Nucleophilic Azidation Protocols

Nucleophilic azidation is a common and effective method for synthesizing 3-azidoindol-2-ones, particularly when starting from a C3-hydroxylated precursor. This approach typically involves the displacement of a leaving group by an azide nucleophile.

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including azides, with inversion of stereochemistry. organic-chemistry.orgcommonorganicchemistry.com In the context of 3-azidoindol-2-one synthesis, a 3-hydroxy-1,3-dimethylindol-2-one precursor can be treated with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an azide source. organic-synthesis.comnih.gov Diphenylphosphoryl azide (DPPA) can serve as the azide source in this reaction. commonorganicchemistry.comnih.gov This method is advantageous for its mild reaction conditions and broad substrate scope. organic-chemistry.org However, a notable drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification. commonorganicchemistry.comorganic-chemistry.org

Table 1: Reagents for Mitsunobu-Type Azidation

Role Reagent Examples
Phosphine Triphenylphosphine (PPh₃)
Azodicarboxylate Diethylazodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD)
Azide Source Diphenylphosphoryl azide (DPPA), Hydrazoic acid (HN₃)

To overcome some of the challenges associated with traditional azidation methods, stable azide transfer reagents have been developed. Among these, 2-azido-1,3-dimethylimidazolinium salts, such as 2-azido-1,3-dimethylimidazolinium chloride (ADMC) and its hexafluorophosphate (B91526) counterpart (ADMP), have proven to be highly effective. nih.govthieme-connect.com These reagents are generally more stable and safer to handle than other azide sources. thieme-connect.comorgsyn.org

ADMP, in particular, is a crystalline solid with good thermal stability and low explosivity. nih.gov It can efficiently transfer an azide group to alcohols under mild basic conditions, often using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org A key advantage of using ADMP is that the byproducts are highly soluble in water, which simplifies the isolation and purification of the desired organic azide. organic-chemistry.orgthieme-connect.com This method has been successfully applied to a range of primary and secondary alcohols. organic-chemistry.org

Table 2: Comparison of Azide Transfer Reagents

Reagent Key Features
ADMC Efficient diazo-transfer reagent. nih.gov
ADMP Crystalline, good thermal stability, low explosivity, byproducts are water-soluble. organic-chemistry.orgnih.govthieme-connect.com

Cyclization-Mediated Syntheses of the Indol-2-one Core

An alternative to direct azidation is the construction of the indol-2-one ring system through cyclization reactions where the azide functionality is introduced at an earlier stage of the synthetic sequence.

Hemetsberger Indole (B1671886) Synthesis and its Adaptations

The Hemetsberger indole synthesis is a classic method that involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This reaction is believed to proceed through a nitrene intermediate. wikipedia.org The required α-azidocinnamate starting materials are typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an α-azidoacetate. researchgate.netrsc.org

While traditionally used for the synthesis of indoles, the Hemetsberger synthesis can be adapted for the preparation of indol-2-one precursors. For example, a substituted benzaldehyde (B42025) can be condensed with methyl azidoacetate to form an azidocinnamate, which is then cyclized to the corresponding indole. nih.gov Subsequent modifications can then lead to the desired indol-2-one structure. Although yields are often good, the synthesis of the starting azido-propenoic esters can be challenging due to their potential instability. wikipedia.org

Table 3: Key Steps in the Hemetsberger Indole Synthesis

Step Description
1. Knoevenagel Condensation Reaction of an aromatic aldehyde with an α-azidoacetate to form a 3-aryl-2-azido-propenoic ester. researchgate.netrsc.org
2. Thermal Cyclization Decomposition of the azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.com

Intramolecular Annulation Reactions

Intramolecular annulation reactions are a powerful strategy for the synthesis of complex heterocyclic systems from linear precursors. In the context of azidoindol-2-ones, these reactions typically involve the formation of a new ring fused to the indole core. While specific examples for the direct synthesis of 3-azido-1,3-dimethylindol-2-one via this method are not extensively documented in the provided literature, the synthesis of related fused indolines and isoquinolines points to the potential of this approach.

For instance, a CuO/I2-mediated intramolecular annulation has been developed for the synthesis of 2-aroyl-3-hydroxy-4-iodonaphthalenes from (Z)-2-(hetero)arylidene-1-(hetero)arylbutane-1,3-diones. This domino process proceeds through a sequence of methyl iodination, carbon-carbon double bond isomerization, 6π-electrocyclization, aromatization, and arene iodination. rsc.org Such strategies, involving the cyclization of appropriately substituted indole precursors, could be adapted for the synthesis of complex azidoindol-2-one derivatives.

Another relevant approach is the Pd-catalyzed sequential intramolecular annulation/intermolecular [3+2] cycloaddition of 5-allenyloxazolidine-2,4-diones with dipoles, which yields functionalized spiroheterocycles. nih.gov This highlights the potential of transition-metal catalysis in constructing complex scaffolds through intramolecular ring formation. The development of an intramolecular inverse electron demand Diels-Alder reaction of isatin-derived 1,2,4-triazines with tethered dienophiles to form annulated α-carbolines further illustrates the utility of intramolecular cycloadditions in building complex heterocyclic systems. beilstein-journals.org

Cascade Cyclization Sequences

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecules by combining multiple bond-forming events in a single operation without isolating intermediates. This approach is highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation.

Several cascade cyclization strategies have been developed for the synthesis of indole-containing scaffolds. A notable example is the gold(I)-catalyzed cascade cyclization of azido-alkynes, which leads to the stereoselective synthesis of spirocyclic indolin-3-ones. chemrxiv.org This reaction proceeds through the formation of an α-imino gold carbene, followed by stereoselective spirocyclization.

Radical-initiated cascade cyclizations have also proven effective. For example, a radical cascade cyanoisopropylation/cyclization of 2,2′-azobis(2-methylpropionitrile) (AIBN) with 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile provides an efficient route to various pyrrolo[1,2-a]indol-3-ones. rsc.org This method is noteworthy for avoiding the use of photocatalysts and transition metals, and for using a green solvent like ethanol. rsc.org Visible-light-promoted cascade cyclizations mediated by trifluoromethyl radicals have also been employed to construct dihydropyrido[1,2-a]indolone skeletons. beilstein-journals.org

Furthermore, the reaction of 2-azidoacrylates with benzynes in the presence of triphenylphosphine and cesium fluoride (B91410) results in a cascade of double cyclization, hydrolysis, and air-oxidation to yield substituted indoles. acs.org These examples underscore the versatility of cascade reactions in accessing complex indole-based architectures, which could be conceptually applied to the synthesis of this compound.

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that enable the rapid and efficient construction of molecular complexity from simple starting materials. One-pot multicomponent reactions and stereoselective synthesis are at the forefront of these developments.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly convergent processes where three or more reactants are combined in a single reaction vessel to form a product that contains significant portions of all the starting materials. beilstein-journals.orgut.ac.ir This approach is highly valued for its efficiency, atom economy, and the ability to generate diverse molecular libraries.

While a specific MCR for the direct synthesis of this compound is not detailed, the synthesis of various heterocyclic compounds, including indole derivatives, has been achieved through MCRs. For example, a zirconocene-mediated one-pot multicomponent synthesis of azaindoles and pyrroles from a silicon-tethered diyne and organonitriles has been developed. merckmillipore.com Another example is the one-pot multicomponent Hantzsch reaction for the synthesis of 1,2-dihydropyridine derivatives under green, heterogeneous, and neat conditions. beilstein-journals.org The synthesis of thieno[2,3-b]indoles has also been accomplished via a multicomponent reaction using a magnetic nanoparticle-supported deep eutectic solvent as a green catalyst. rsc.org

These examples demonstrate the power of MCRs in constructing complex heterocyclic systems and suggest that a similar strategy could be devised for the synthesis of 3-azidoindol-2-ones by carefully selecting the appropriate starting materials and reaction conditions.

Stereoselective Synthesis of Azidoindol-2-one Derivatives (e.g., Enantioselective and Diastereoselective Protocols)

The stereoselective synthesis of azidoindol-2-one derivatives is of significant interest due to the importance of chiral molecules in medicinal chemistry. The introduction of an azide group at a stereocenter can be a challenging task, but several effective methods have been developed.

Enantioselective azidation of oxindoles has been achieved using iron catalysis. This method allows for the synthesis of 3-substituted 3-azidooxindoles with high enantioselectivities (up to 94% ee). acs.org The reaction utilizes a readily available N3-transfer reagent and provides a direct route to chiral α-azido-β-keto esters and 3-azidooxindoles. acs.org

Gold(I)-catalyzed cascade cyclization of azido-alkynes has also been shown to proceed with high stereoselectivity, yielding 2-(hydroxymethyl)-C2-spirocyclic indolin-3-ones as a single stereoisomer. chemrxiv.org Furthermore, the stereoselective synthesis of α-glycosyl azides using bench-stable allyl glycosyl sulfones as radical precursors has been reported, demonstrating high stereoselectivity and a broad substrate scope. rsc.org

These methodologies highlight the progress in controlling stereochemistry during the synthesis of complex azido-containing compounds and provide a foundation for developing stereoselective routes to chiral derivatives of this compound.

Application of Green Chemistry Principles in Azidoindol-2-one Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound can benefit significantly from the application of these principles.

Maximizing Atom Economy in Synthetic Routes

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy are inherently less wasteful.

Several synthetic strategies for indole and its derivatives have been developed with a focus on maximizing atom economy. For example, a Zn(OTf)2 catalyzed synthesis of C2-alkyl substituted indoles from o-amido alkynols proceeds with 100% atom economy through an intramolecular carbonyl group migration. acs.org Similarly, a palladium-catalyzed tandem cyclization of alkynones to synthesize pentaleno[2,1-b]indoles is described as an atom-economic process. researchgate.net

Cascade reactions are also inherently atom-economical as they combine multiple steps into one, minimizing the need for intermediate isolation and reducing waste. nih.gov The development of one-pot multicomponent reactions further contributes to maximizing atom economy by incorporating multiple starting materials into the final product in a single step. beilstein-journals.org By prioritizing reaction types such as additions, cycloadditions, and rearrangements, and by utilizing catalytic processes, the synthesis of 3-azidoindol-2-ones can be designed to be more sustainable and efficient.

Reaction Type Catalyst/Reagents Substrate Product Key Features Reference
Enantioselective AzidationIron Catalystβ-Keto Esters and Oxindoles3-Substituted 3-AzidooxindolesHigh enantioselectivity (up to 94% ee) acs.org
Cascade CyclizationGold(I) CatalystAzido-alkynesSpirocyclic Indolin-3-onesStereoselective, formation of α-imino gold carbene chemrxiv.org
Radical Cascade CyclizationAIBNAlkene-tethered IndolesPyrrolo[1,2-a]indol-3-onesCatalyst-free, green solvent (ethanol) rsc.org
One-Pot Multicomponent ReactionZirconoceneSilicon-tethered Diyne, OrganonitrilesAzaindoles and PyrrolesHigh selectivity and diversity merckmillipore.com
Atom-Economic SynthesisZn(OTf)2o-Amido AlkynolsC2-Substituted Indoles100% atom economy, intramolecular migration acs.org

Strategic Minimization of Derivatization Steps

A primary goal in modern organic synthesis is to minimize the number of steps, which reduces waste, saves time, and lowers costs. google.com This is particularly relevant in the synthesis of complex molecules like azidoindol-2-ones.

Furthermore, the use of enzymes in synthesis can eliminate the need for protecting groups, which are a common source of additional steps and waste. acs.org Enzymes can react with specific sites on a molecule with high selectivity, leaving other parts untouched. acs.org For example, the enzymatic synthesis of semi-synthetic antibiotics like ampicillin (B1664943) has replaced older methods that required protecting groups, resulting in a cleaner process that occurs in water at near room temperature. acs.org

The concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is another key aspect of minimizing derivatization. acs.org Reactions with high atom economy, in principle, generate no waste. acs.org

Design for Energy Efficiency and Safer Reaction Media

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on energy efficiency and the use of safer solvents.

Microwave irradiation has emerged as a green heating source in both organic and inorganic synthesis. nih.gov Compared to conventional heating, microwave-assisted reactions offer faster processing speeds, purer products, higher heating efficiency, and reduced waste and operational costs. nih.gov To prevent uncontrolled solvent heating and potential explosions, solvent-free conditions are often preferred for microwave-assisted reactions. nih.gov

The use of mechanochemistry, specifically ball milling, provides an energy-efficient and often solvent-free method for chemical reactions. nih.gov This technique can increase energy efficiency while avoiding the use of toxic reagents and solvents. nih.gov

The choice of solvent is critical, as solvents can account for a significant portion of the mass in a chemical process. acs.org Water is an ideal solvent due to its benign nature, abundance, and low cost. sciencedaily.com Research has shown that a medium of 80-90% water with a fluoroalcohol can effectively support the synthesis of organic compounds, sometimes with higher yields than pure organic solvents. sciencedaily.com This system also facilitates product separation, as the mixture can form two phases, allowing for easy extraction of the product. sciencedaily.com

Catalysis plays a vital role in energy-efficient synthesis. Catalysts lower the activation energy of a reaction without being consumed in the process, allowing them to be used in small amounts and potentially recycled indefinitely. acs.org For example, clay-catalyzed reactions, such as those using K-10 montmorillonite, can facilitate electrophilic substitution reactions of indoles under milder conditions. researchgate.net

The following table provides a summary of greener synthetic approaches:

Synthetic ApproachDescriptionAdvantages
Microwave Irradiation Uses microwave energy to heat reactions.Fast, pure products, high efficiency, less waste. nih.gov
Ball Milling Employs mechanical energy to drive reactions.Energy-efficient, avoids toxic solvents. nih.gov
Aqueous Reaction Media Uses water as the primary solvent.Safe, abundant, cheap, environmentally friendly. sciencedaily.com
Catalysis Utilizes catalysts to lower reaction energy barriers.Reduces energy consumption, allows for recycling. acs.org

Mechanistic Investigations of 3 Azido 1,3 Dimethylindol 2 One Reactivity

Reactivity Profiles of the Azido (B1232118) Group

The azido group (–N₃) is the focal point of 3-azido-1,3-dimethylindol-2-one's reactivity, serving as a precursor to nitrogen-centered reactive intermediates. Its behavior is predominantly characterized by decomposition pathways initiated by thermal or photochemical means.

Thermal and Photochemical Decomposition Pathways

Both heat and light can induce the decomposition of this compound, leading to the extrusion of molecular nitrogen (N₂). wikipedia.org This process is fundamental to the generation of a highly reactive nitrene intermediate. The choice between thermal and photochemical methods can influence the nature and subsequent reactions of the generated nitrene. wikipedia.org Photochemical decomposition is often achieved through UV irradiation. nih.gov

The primary outcome of the decomposition of this compound is the formation of a nitrene, a neutral, monovalent nitrogen species with a sextet of electrons in its valence shell. wikipedia.org These intermediates are typically short-lived and highly reactive. nih.gov Their characterization often relies on spectroscopic techniques such as ESR and UV-Vis spectroscopy, especially when trapped in inert matrices at low temperatures. josorge.com The formation of nitrenes from azides is a well-established method, analogous to the generation of carbenes from diazo compounds. wikipedia.org

PrecursorConditionIntermediateKey Characteristics
This compoundThermolysis or Photolysis3-Imino-1,3-dimethylindol-2-one (a nitrene)Highly reactive, electrophilic, electron-deficient

Upon decomposition of the azide (B81097), the nitrene is initially formed in the singlet state, which is a diamagnetic species. wikipedia.org However, the triplet state, a diradical, is generally the ground state and thermodynamically more stable. wikipedia.org The initially formed singlet nitrene can undergo intersystem crossing (ISC) to the more stable triplet state. nih.gov The rate of this process can be influenced by the solvent and other environmental factors. nih.gov In some cases, reversible intersystem crossing between the singlet and triplet states has been observed, where the triplet nitrene can revert to the reactive singlet state. nih.gov The spin state of the nitrene is crucial as it dictates the stereochemistry and mechanism of its subsequent reactions. nih.gov

Nitrene StateElectronic ConfigurationReactivityTypical Reactions
SingletPaired non-bonding electronsConcerted, stereospecificC-H insertion with retention of configuration
TripletUnpaired non-bonding electrons (diradical)Stepwise, non-stereospecificRadical-type reactions

One of the hallmark reactions of nitrenes is their ability to insert into carbon-hydrogen (C-H) bonds, a process known as C-H amination. wikipedia.org This reaction provides a direct method for the formation of C-N bonds. Singlet nitrenes typically undergo C-H insertion in a concerted manner, leading to retention of stereochemistry at the reacting carbon center. wikipedia.org The intramolecular C-H insertion of nitrenes generated from aryl azides is a known strategy for the synthesis of nitrogen-containing heterocycles. nih.gov For instance, iron(II) bromide has been shown to catalyze the intramolecular C-H amination of ortho-substituted aryl azides to form indolines. nih.gov

In addition to insertion reactions, nitrenes can undergo various rearrangements. Aryl nitrenes, for example, are known to undergo ring-expansion to form seven-membered ring cumulenes or ring-contraction to produce five-membered ring nitriles. wikipedia.orgjosorge.com The specific rearrangement pathway is often complex and dependent on the structure of the nitrene and the reaction conditions. These rearrangements represent significant transformations in molecular structure.

Generation and Characterization of Nitrene Intermediates

Cycloaddition Reactions Involving the Azido Functionality

The azide moiety of this compound is a 1,3-dipole, enabling it to undergo cycloaddition reactions with various dipolarophiles. These reactions are powerful tools for the construction of five-membered heterocyclic rings.

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org This reaction typically involves the cycloaddition of an azide with an alkyne to form a stable 1,2,3-triazole ring. wikipedia.orgwikipedia.org While the thermal Huisgen cycloaddition often requires elevated temperatures and can lead to a mixture of regioisomers, catalyzed versions of the reaction offer greater control and efficiency. organic-chemistry.orgwikipedia.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, yielding exclusively 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govresearchgate.net This reaction proceeds under mild conditions, often at room temperature and in aqueous solutions, making it exceptionally versatile for a wide range of applications, including bioconjugation. organic-chemistry.orgnih.govtandfonline.com The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov The copper(I) catalyst can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. organic-chemistry.org The reaction of 3-azido-2-oxindoles with alkynes via CuAAC has been demonstrated to produce triazole derivatives in high yields. mdpi.com

Table 1: Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide Reactant Alkyne Reactant Catalyst System Product Type Reference
3-Azido-2-oxindoles Various Alkynes Cu(I) 1,2,3-Triazoles mdpi.com
Phenyl Azide Diethyl acetylenedicarboxylate N/A (Thermal) 1,2,3-Triazole nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that utilizes strained cycloalkynes to react with azides. d-nb.inforesearchgate.net The driving force for this reaction is the relief of ring strain in the cycloalkyne upon cycloaddition. magtech.com.cnnih.gov This method is particularly valuable for applications in living systems where the toxicity of copper is a concern. nih.gov The reaction is fast, efficient, and bioorthogonal. d-nb.infomagtech.com.cn The reactivity of the cycloalkyne can be tuned by modifying its structure; for instance, dibenzocyclooctynes have been developed with high reaction rates. magtech.com.cn

Table 2: Comparison of Key Features of CuAAC and SPAAC

Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires Copper(I) Catalyst-free
Reactants Azide + Terminal Alkyne Azide + Strained Cycloalkyne
Regioselectivity High (typically 1,4-isomer) Generally a mixture of regioisomers, but can be controlled by cycloalkyne design
Biocompatibility Limited by copper toxicity High, suitable for in vivo applications

| Reaction Rate | Very fast | Can be very fast, dependent on cycloalkyne strain |

While 1,3-dipolar cycloadditions are characteristic of azides, formal (4+2) cycloaddition pathways have also been explored. In certain contexts, the azide can react with dienes or other four-electron systems. For instance, intramolecular azide-diene cycloadditions have been utilized in the synthesis of complex nitrogen-containing heterocycles. wiley-vch.de Furthermore, ruthenium(II) azido complexes have been shown to undergo cycloaddition reactions with various dipolarophiles, including alkynes and nitriles, sometimes leading to unusual tetrazolate ligands through consecutive cycloadditions. nih.gov

The cycloaddition of azides with allenes presents unique mechanistic pathways. The reaction can lead to the formation of methylene (B1212753) triazolines, which can then undergo further transformations. nih.gov Intramolecular versions of this reaction have been developed to control regiochemistry and prevent side reactions. nih.gov For example, the thermal, photochemical, or copper(I)-mediated cascade cyclizations of 1-(2-azidophenyl)-3-alkenylallenes can produce cyclopentennelated indole (B1671886) products. nih.gov Computational studies have been employed to understand the intermediates and the regioselectivity of these complex reactions. nih.gov

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

Reduction and Substitution Reactions of the Azido Group

The azido group of this compound is readily transformed into other functional groups, most notably amines, through reduction. This transformation is a valuable synthetic tool for introducing a primary amine. Common reducing agents for this purpose include hydrogen gas with a palladium catalyst (H₂/Pd-C). mdpi.com The azide can also act as a nucleophile in substitution reactions, for example, in the opening of epoxides. masterorganicchemistry.com Additionally, the azido group can be substituted under certain conditions, although this is less common than its participation in cycloaddition and reduction reactions. The decomposition of azidoindoles, either thermally or photolytically, in the presence of nucleophilic solvents can lead to the formation of ortho-substituted aminoindoles.

Reactivity of the Indol-2-one (B1256649) Ring System

The indol-2-one (oxindole) core is a versatile scaffold whose reactivity is dictated by the nature of its substituents. The presence of an azide group at the C3 position, particularly on a quaternary carbon as in the target molecule, introduces unique electronic features that govern its transformations.

Electrophilic and Nucleophilic Activation of the Indol-2-one Nucleus

The indol-2-one nucleus can be activated for both electrophilic and nucleophilic attacks. Typically, the C3 position of an enolized oxindole (B195798) is nucleophilic. However, the introduction of an azide group at C3 can invert this reactivity, a concept known as "umpolung."

Studies on 3-azidoindole surrogates have shown that these compounds can act as C3-electrophilic reagents. researchgate.net For instance, 3-azido-2-methoxyindolines, which are precursors to 3-azidoindoles, have been used to introduce nucleophiles at the C2-position via a formal cine-substitution. researchgate.net This process involves the in-situ generation of a fleeting 3-azidoindole intermediate that exhibits C3-electrophilic character. researchgate.net This suggests that this compound could potentially react with nucleophiles at the C2 position following a similar activation pathway.

Conversely, the enolate form of 3-substituted oxindoles can be generated, rendering the C3-position nucleophilic. This enolate can then react with various electrophiles. For example, a catalytic enantioselective α-hydroxylation of 3-substituted oxindoles has been achieved using an electrophilic oxygenating agent generated in situ. organic-chemistry.org This reaction proceeds via a chiral phase-transfer catalyst, highlighting the ability to control stereochemistry at the C3-position. While the presence of the azide in the target molecule might influence the ease of enolate formation, this pathway remains a plausible mode of reactivity.

The activation of the indol-2-one nucleus can be summarized as follows:

Electrophilic Activation: The C3-azido group can render the C3-position electrophilic, facilitating nucleophilic attack, potentially at the C2-position through a cine-substitution mechanism. researchgate.netresearchgate.net

Nucleophilic Activation: Formation of the corresponding enolate would make the C3-position nucleophilic, allowing for reactions with various electrophiles. organic-chemistry.org

Radical Mechanism Contributions to Indol-2-one Functionalization

Radical pathways offer a complementary approach to the functionalization of the indol-2-one core. The C3-position of 3-substituted oxindoles can form persistent tertiary carbon radicals. chim.it These radicals can be generated through oxidation, for instance, by using iodine or an iron(III) catalyst with aerobic oxygen. chim.it Once formed, this radical can participate in various coupling reactions.

In the context of azido-substituted oxindoles, radical mechanisms are also pertinent. The direct azidation of 2-oxindoles can occur via a radical coupling with an azide radical in the absence of a transition metal catalyst. mdpi.com Furthermore, the regioselectivity of azidation on indoles can be directed by the nature of the C3 substituent, proceeding through a radical mechanism. A radical stabilizing group at C3 directs azidation to the C2 position, whereas less stabilizing groups lead to dearomative azidation and the formation of 3-azidooxindoles. acs.org This highlights the fine balance of electronic effects in determining the reaction outcome.

For this compound, it is conceivable that it could undergo reactions via a C3-centered radical, or that its formation could be the result of a radical azidation process.

Skeletal Rearrangement Processes of Indol-2-one Derivatives

Indol-2-one derivatives are known to undergo various skeletal rearrangements, leading to structurally diverse heterocyclic scaffolds. caltech.eduacs.org These rearrangements can be triggered by different stimuli, including acid or metal catalysis. For example, tertiary indol-2-yl-3-alkynols undergo a PtCl4-catalyzed cyclization and skeletal rearrangement to form carbazole (B46965) derivatives. nih.gov Another instance involves the visible-light photocatalytic sequential dimerization and skeletal rearrangement of quinoline (B57606) skeletons to construct indole–methylquinoline hybrids. bohrium.com

A particularly relevant transformation is the oxidative fragmentation of oxindoles. A copper-catalyzed C-H peroxidation followed by a base-mediated fragmentation can cleave the C2-C3 bond of the oxindole ring, allowing for the incorporation of external nucleophiles. caltech.eduacs.org This process provides access to different heterocyclic systems and aniline (B41778) derivatives. caltech.eduacs.org Given the inherent strain and reactivity associated with the azido group, this compound could be a suitable substrate for such skeletal rearrangements, potentially leading to novel molecular architectures upon thermal or catalytic activation.

Role of Catalysis in Azidoindol-2-one Transformations

Catalysis plays a pivotal role in mediating the transformations of azidoindol-2-ones, offering control over reactivity, selectivity, and efficiency. Both transition metals and organocatalysts have been employed to this end.

Transition Metal-Catalyzed Reaction Mechanisms (e.g., Cu, Au, Pd, Rh, Ag, Mn, Fe)

Transition metals are extensively used to catalyze reactions involving both the indol-2-one core and the azide functionality.

Copper (Cu): Copper catalysts are particularly versatile. They have been used for the direct azidation of indoles in conjunction with hypervalent iodine reagents. mdpi.com Copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient method for forming 1,2,3-triazoles from organic azides. mdpi.comresearchgate.net 3-Azido-2-oxindoles have been shown to participate in CuAAC reactions. mdpi.com Copper has also been implicated in oxidative C-H functionalization and fragmentation reactions of oxindoles. caltech.eduacs.org

Palladium (Pd): Palladium catalysts are instrumental in a variety of cross-coupling and C-H functionalization reactions of indoles and oxindoles. chim.itlongdom.org For instance, Pd-catalyzed direct C(sp³)–H arylation of indole-3-ones has been developed. researchgate.net Reductive conditions using H₂/Pd-C can reduce the azide group in 3-azido-2-oxindoles. mdpi.com

Gold (Au): Gold catalysts, particularly in conjunction with photoredox catalysis, can initiate free-radical cyclizations onto indoles. acs.org Mechanochemical Au(I)-catalyzed C-H alkynylation of indoles selectively forms 3-alkynylated products. mdpi.com

Rhodium (Rh): Rhodium catalysts have been employed for the C-H azidation of arenes. mdpi.com Mechanochemical Rh(III)-catalyzed C-H alkynylation of indoles, in contrast to gold catalysis, yields 2-alkynylated indoles. mdpi.com

Manganese (Mn) and Iron (Fe): Manganese-mediated electrochemical azidation of indoles can produce azide-containing spirocyclic indolines. mdpi.com Iron catalysts have been used for enantioselective azidation of indoles and for the oxidative arylation of 3-substituted oxindoles via a radical mechanism. chim.itmdpi.com

The table below summarizes some of the key transition metal-catalyzed reactions relevant to the potential reactivity of this compound.

Metal CatalystReaction TypeSubstrate ClassProduct TypeRef
Cu Azide-Alkyne Cycloaddition3-Azido-2-oxindoles1,2,3-Triazoles mdpi.com
Cu Direct AzidationIndoles2-Azidoindoles mdpi.com
Pd Azide Reduction3-Azido-2-oxindoles3-Amino-2-oxindoles mdpi.com
Pd C(sp³)–H ArylationIndole-3-ones2-Arylated Indole-3-ones researchgate.net
Au C-H Alkynylation (Mechanochemical)Indoles3-Alkynylated Indoles mdpi.com
Rh C-H Alkynylation (Mechanochemical)Indoles2-Alkynylated Indoles mdpi.com
Fe Enantioselective AzidationIndoles3-Azidoindoles mdpi.com
Mn Electrochemical Azidation/CyclizationIndolesAzido-spirocyclic indolines mdpi.com

Organocatalytic and Metal-Free Reaction Pathways

In recent years, organocatalysis and metal-free reaction pathways have gained prominence as sustainable alternatives to transition metal catalysis.

Organocatalytic methods have been developed for the [3+2] cycloaddition of azides with enolizable aldehydes, yielding 1,4-disubstituted 1,2,3-triazoles. researchgate.net This "organo-click" reaction is promoted by secondary or tertiary amines and proceeds under mild conditions. researchgate.net Given that the azide in this compound is a 1,3-dipole, its participation in such cycloadditions is highly probable.

Metal-free azidation of indoles can be achieved using iodine to mediate the reaction. This approach is believed to proceed via an "umpolung" of the C3-position's reactivity. Activation with electrophilic iodine generates an iodonium (B1229267) intermediate, which is then susceptible to nucleophilic attack by an azide ion. Similarly, radical azidation of 2-oxindoles has been achieved using NaN₃ and I₂ without a transition metal catalyst. mdpi.com

Furthermore, chiral 1,2,3-triazolium salts have been used as phase-transfer organocatalysts for the enantioselective α-hydroxylation of 3-substituted oxindoles. organic-chemistry.org This demonstrates the potential for organocatalysis to control stereochemistry in reactions involving the indol-2-one core.

These metal-free and organocatalytic approaches offer milder and potentially more sustainable routes for the transformation of this compound, avoiding issues of metal contamination in the final products.

Photocatalytic Mechanisms

The reactivity of this compound and structurally related 3-azidooxindoles under photocatalytic conditions is primarily governed by the generation of highly reactive intermediates through processes such as photoinduced electron transfer (PET) or energy transfer (EnT). beilstein-journals.org Visible-light-mediated methods have emerged as powerful tools for the functionalization of oxindole scaffolds, often proceeding through radical pathways. nih.gov

In many photocatalytic cycles involving organic azides, the initial step is the activation of the photocatalyst by visible light to an excited state. This excited photocatalyst can then interact with the azide. One plausible mechanism involves the excited photocatalyst acting as a single-electron transfer (SET) agent. For instance, in the cascade arylazidation of activated alkenes to form azidated oxindoles, the reaction is initiated by the SET from trimethylsilyl (B98337) azide (TMSN₃) to the excited photocatalyst. acs.org This generates an azide radical (N₃•), which then participates in subsequent radical addition and cyclization steps.

Another potential pathway is energy transfer from the excited photocatalyst to the azido compound, leading to the formation of an excited-state azide. This excited azide can then undergo nitrogen extrusion to generate a highly reactive nitrene intermediate. The chemistry of nitrenes is rich and includes C-H insertion and cyclization reactions. The photolysis of α-azidoacetophenones, for example, proceeds through intramolecular triplet energy transfer from the ketone chromophore to the azide group, ultimately forming a triplet alkyl nitrene. nih.gov A similar energy transfer mechanism could be operative for this compound, where the oxindole core could act as the light-absorbing chromophore.

Furthermore, photocatalyst-free reactions have been reported for the hydroxyazidation of indoles, where the homolytic cleavage of an iodine-nitrogen bond in an in situ-generated azido-iodine species is triggered by LED irradiation, producing an azide radical. mdpi.com This highlights that direct photolysis of a suitable azide precursor can also be a viable route to the key radical intermediates without the need for a separate photocatalyst.

The table below summarizes representative conditions for photocatalytic reactions involving the formation of functionalized oxindoles, which provide insights into the potential mechanistic pathways for this compound.

ReactantsPhotocatalyst/ConditionsProposed IntermediateProduct TypeReference
N-arylacrylamides and Aryl diazonium saltsVisible lightAryl radical3,3-disubstituted oxindoles nih.gov
N-(arylsulfonyl)acrylamides and TMSN₃Visible light, fac-Ir(ppy)₃Azide radical (N₃•)α-aryl-β-azido amides and azidated oxindoles acs.org
Indoles and TMSN₃Visible light, LED irradiation (photocatalyst-free)Azide radical (N₃•)trans-2-Azidoindolin-3-ols mdpi.com
Racemic 3-substituted oxindolesChiral benzophenone (B1666685) catalyst, λ=366 nmRadical via Hydrogen Atom Transfer (HAT)Enantioenriched 3-substituted oxindoles d-nb.infonih.govchemistryviews.orgresearchgate.net

Computational and Theoretical Studies in Mechanistic Elucidation

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involved in the chemistry of heterocyclic compounds, including those related to this compound. rwth-aachen.deescholarship.orgpitt.edu By calculating the energies of reactants, products, intermediates, and transition states, DFT allows for the detailed mapping of reaction potential energy surfaces. e3s-conferences.org This provides critical insights into the feasibility of proposed mechanistic pathways.

For reactions involving 3-azidooxindoles, DFT calculations can be employed to investigate the energetics of key elementary steps. For instance, in a photocatalytic cycle, DFT can model the single-electron transfer process between the excited photocatalyst and the azide substrate, or the energy transfer process leading to a nitrene intermediate. The subsequent reaction pathways of these intermediates, such as radical addition, cyclization, or C-H insertion, can be computationally explored to determine the most likely reaction channels.

In the context of the photolysis of α-azido ketones, which are structurally analogous to 3-azidooxindoles, computational studies have been crucial. For example, CASPT2 calculations on a model system of 3-azido-3-phenyl-3H-isobenzofuran-1-one suggested a large energy gap between the singlet and triplet states of the resulting alkylnitrene, implying that intersystem crossing is inefficient and the reaction likely proceeds through a concerted mechanism from the singlet excited state or via a singlet nitrene. nih.gov Similar computational approaches could be applied to this compound to understand its photochemical decomposition.

The following table presents examples of how DFT calculations have been used to investigate reaction pathways and intermediates in related systems.

System StudiedComputational MethodKey FindingsReference
NHC-catalyzed C–S bond cleavage of unsaturated thioestersDFTIdentified the rate-determining step as C–S bond cleavage and elucidated the subsequent stereoselectivity-determining Michael addition. rsc.org
Photolysis of γ-Azido-ButyrophenonesDFTCalculated the energies of excited states and transition states, indicating the feasibility of both C-N bond cleavage to form an azido radical and energy transfer to form a triplet nitrene. dntb.gov.ua
Photolysis of 3-azido-3-phenyl-3H-isobenzofuran-1-oneCASPT2Predicted a large singlet-triplet energy gap for the alkylnitrene, suggesting a concerted or singlet nitrene pathway. nih.gov
[3+2] Cycloaddition of a nitrone and an alkyneDFT (MEDT)Analyzed the reaction mechanism, regioselectivity, and stereoselectivity through the study of reaction pathways and transition states. nih.gov

Prediction and Rationalization of Regioselectivity and Stereoselectivity

Computational chemistry, particularly DFT, plays a pivotal role in predicting and rationalizing the regioselectivity and stereoselectivity of organic reactions. nih.govrsc.org For reactions involving this compound, which could lead to various isomeric products, understanding the factors that control selectivity is crucial.

DFT calculations can be used to locate and calculate the energies of all possible transition states leading to different regio- and stereoisomers. According to Transition State Theory, the product distribution is determined by the relative free energies of these transition states. e3s-conferences.org By comparing the activation barriers, a prediction of the major product can be made. For instance, in a study of a nucleophilic substitution reaction, DFT calculations were used to locate six different transition states corresponding to various modes of nucleophilic attack, allowing for an analysis of the factors controlling stereoselectivity. nih.gov

In the context of cycloaddition reactions, such as the [3+2] cycloaddition between a nitrone and an alkyne, DFT calculations within the framework of Molecular Electron Density Theory (MEDT) have been successfully used to explain the observed regio- and stereoselectivity by analyzing the energies of the different reaction pathways. nih.govrsc.org Similarly, for reactions of this compound that might proceed through cycloaddition pathways, these computational tools would be highly valuable.

Furthermore, non-covalent interactions within the transition state structure, such as hydrogen bonding or steric hindrance, can be visualized and quantified using computational models. In a theoretical study on an NHC-catalyzed reaction, topological analysis of the electron density in the stereocontrolling transition states revealed that weak interactions like π-π stacking and C-H···O interactions were key to controlling the stereoselectivity. rsc.org

Modeling of Electronic Effects and Transition States

The electronic properties of reactants and intermediates are fundamental to their reactivity. Computational chemistry provides powerful methods to model these electronic effects and to visualize the structure of fleeting transition states. nih.govrsc.orgresearchgate.net

For this compound, DFT calculations can be used to determine various electronic parameters, such as atomic charges, orbital energies (HOMO and LUMO), and electrostatic potential maps. These parameters help in understanding the nucleophilic and electrophilic sites within the molecule and how they might interact with other reagents. For example, the analysis of electronic effects was crucial in understanding the different reactivity trends in photocatalytic hydrogen production depending on the sensitizer (B1316253) used. nih.gov

The modeling of transition states is a cornerstone of computational mechanistic studies. rsc.orgmit.edunih.gov By locating the saddle point on the potential energy surface that connects reactants and products, the geometry of the transition state can be determined. Analysis of the transition state structure provides invaluable information about bond breaking and bond forming processes. For instance, in a study on the photochemical deracemization of 3-substituted oxindoles, the proposed mechanism involves a reversible hydrogen atom transfer (HAT) within a substrate-catalyst complex, a process that can be modeled in detail using computational methods to understand the stereochemical outcome. chemistryviews.orgresearchgate.net

The table below provides examples of computational parameters that are typically calculated to understand electronic effects and transition states.

Computational ParameterInformation ProvidedRelevance to this compound Reactivity
HOMO/LUMO EnergiesProvides information about the electron-donating and electron-accepting abilities of the molecule.Predicts reactivity in electron transfer processes and cycloaddition reactions.
Natural Bond Orbital (NBO) AnalysisCalculates atomic charges and analyzes donor-acceptor interactions within the molecule.Identifies nucleophilic and electrophilic centers, rationalizes bond polarities.
Transition State GeometryShows the arrangement of atoms at the peak of the reaction energy barrier.Elucidates the mechanism of bond formation and cleavage.
Activation Energy (ΔG‡)The free energy difference between the reactants and the transition state.Determines the reaction rate and predicts the feasibility of a reaction pathway.
Imaginary FrequencyA single negative frequency in the vibrational analysis of a transition state.Confirms that the calculated structure is a true transition state and indicates the motion along the reaction coordinate.

Spectroscopic Characterization in Support of Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. For 3-Azido-1,3-dimethylindol-2-one, both ¹H and ¹³C NMR are critical for confirming the connectivity of atoms.

In ¹H NMR, the absence of a signal for a proton at the C3 position is a key indicator that substitution has occurred at this site. The spectrum would be expected to show distinct signals for the two methyl groups—one attached to the nitrogen atom (N-CH₃) and the other to the C3 carbon (C-CH₃)—as well as a complex pattern of signals in the aromatic region corresponding to the four protons on the benzene (B151609) ring. The integration of these signals would confirm the proton count for each group. NMR can also be used to monitor the progress of the synthesis, for instance, by observing the disappearance of the C3-H proton signal from the precursor, 1,3-dimethylindol-2-one, upon introduction of the azide (B81097) group.

¹³C NMR provides complementary information, showing characteristic peaks for the carbonyl carbon (C=O) of the lactam ring, the quaternary C3 carbon now bonded to the azide group, the carbons of the two methyl groups, and the carbons of the aromatic ring.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C=O-~175-180
C3-N₃-~60-70
Aromatic C-H~7.0-7.6~110-145
N-CH₃~3.2~25-30
C3-CH₃~1.5~20-25

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.orgwikipedia.org The IR spectrum of this compound is dominated by two key absorption bands that confirm its structure.

The most telling feature is the strong, sharp absorption band characteristic of the azide (–N₃) functional group. This asymmetric stretching vibration typically appears in the region of 2100-2160 cm⁻¹. Its presence provides direct evidence of successful azidation. The second key feature is the strong absorption from the carbonyl (C=O) group of the five-membered lactam ring, which is expected to appear around 1710-1730 cm⁻¹. pg.edu.pl Other absorptions, such as C-H stretching from the aromatic and methyl groups, would be observed below 3100 cm⁻¹. msu.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Azide (N₃)Asymmetric Stretch2100 - 2160Strong, Sharp
Carbonyl (C=O)Stretch1710 - 1730Strong
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium

Mass Spectrometry for Molecular Mass and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. wikipedia.org For this compound (C₁₀H₁₀N₄O), the molecular weight is approximately 202.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 202.

A characteristic fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.net Therefore, a prominent peak at m/z 174 (M-28) would be anticipated, corresponding to the formation of a nitrene intermediate or a rearranged species. Further fragmentation of the oxindole (B195798) ring would produce additional characteristic ions. libretexts.orglibretexts.org This technique is crucial not only for confirming the mass of the final product but also for identifying potential intermediates or byproducts in the reaction mixture. researchgate.net

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Description
202[C₁₀H₁₀N₄O]⁺Molecular Ion (M⁺)
174[C₁₀H₁₀N₂O]⁺Loss of N₂
159[C₉H₇N₂O]⁺Loss of N₂ and CH₃
132[C₈H₆NO]⁺Further fragmentation

UV-Visible Spectroscopy in Photochemical and Electronic Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons to higher energy orbitals. up.ac.zaej-eng.org The resulting spectrum provides information about the electronic structure, particularly the conjugated π-systems within the molecule. libretexts.org The oxindole core of this compound contains a benzene ring fused to a heterocyclic ring, which constitutes a chromophore that absorbs in the UV region.

The spectrum is expected to show characteristic absorption bands (λ_max) related to π→π* transitions within the aromatic system. researchgate.net The introduction of the azide group may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima compared to the parent oxindole. Furthermore, because azides can be photolabile, UV-Vis spectroscopy is a valuable tool for monitoring photochemical reactions, where irradiation with UV light can lead to the extrusion of N₂ and the formation of highly reactive nitrene intermediates. researchgate.net

Table 4: Expected UV-Visible Absorption Maxima for this compound

Transition Type Expected λ_max (nm) Chromophore
π → π~250-260Benzene Ring
π → π~280-290Indole (B1671886) System
n → π*~300-320Azide Group

X-ray Crystallography for Definitive Structural Determination

While the aforementioned spectroscopic techniques provide compelling evidence for the structure of this compound, X-ray crystallography offers the most definitive and unambiguous proof. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise three-dimensional arrangement of every atom in the molecule.

Synthetic Applications and Derivatization of Azidoindol 2 One Scaffolds

Construction of Diverse Heterocyclic Systems

The unique reactivity of the azide (B81097) group in 3-azido-1,3-dimethylindol-2-one makes it an exceptional building block for synthesizing a variety of heterocyclic structures. Its ability to participate in cycloaddition reactions and other transformations allows for the generation of novel ring systems appended to the oxindole (B195798) core.

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is one of the most powerful applications of the 3-azido-oxindole scaffold. organic-chemistry.orgunits.it This reaction provides a highly efficient and regioselective route to 1,2,3-triazole-containing oxindoles, which are of significant interest in medicinal chemistry due to the triazole ring's ability to engage in hydrogen bonding and dipole interactions with biological targets. nih.gov The two primary catalytic systems for this transformation, copper-catalyzed and ruthenium-catalyzed, yield distinct regioisomers.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method, reacting terminal alkynes with azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction is robust, proceeds under mild, often aqueous conditions, and tolerates a wide range of functional groups, making it exceptionally reliable. organic-chemistry.org For instance, 3-azido-2-oxindoles can be reacted with various alkynes in the presence of a copper(I) source, often generated in situ from CuSO₄ and a reducing agent, to yield the corresponding 1,4-triazolyl-oxindoles in high yields. mdpi.com

Conversely, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted 1,2,3-triazoles. orgsyn.orgwikipedia.org This method typically employs a pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complex as the catalyst. nih.govresearchgate.net Unlike CuAAC, RuAAC can also utilize internal alkynes, leading to fully substituted triazole rings. orgsyn.orgnih.gov The mechanism is believed to involve the formation of a six-membered ruthenacycle intermediate. wikipedia.org The choice between copper and ruthenium catalysis thus allows for precise control over the triazole's substitution pattern, which is crucial for structure-activity relationship studies in drug discovery.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
CatalystCopper(I) source (e.g., CuI, CuSO₄/ascorbate)Ruthenium complex (e.g., [Cp*RuCl]₄)
Alkyne SubstrateTerminal alkynesTerminal and internal alkynes
Product Regioisomer1,4-disubstituted 1,2,3-triazole1,5-disubstituted 1,2,3-triazole
Key Mechanistic FeatureFormation of a copper-acetylide intermediateFormation of a ruthenacycle intermediate via oxidative coupling
References organic-chemistry.orgnih.gov orgsyn.orgwikipedia.orgresearchgate.net

The this compound scaffold is instrumental in the synthesis of spirocyclic indoline (B122111) derivatives, which are privileged structures in natural products and pharmaceuticals. These complex three-dimensional structures are accessible through intramolecular reactions that leverage the reactivity of both the azide and the oxindole core.

One prominent strategy involves the intramolecular trapping of a reactive intermediate generated from the azide. For example, the Staudinger/aza-Wittig reaction can be employed in a cascade fashion. Reduction of the azide group in a 3-(azidoalkyl)oxindole with a phosphine (B1218219) generates an iminophosphorane. acs.org This intermediate can then react intramolecularly with a carbonyl group elsewhere in the molecule, leading to the formation of a new ring and creating a spirocyclic pyrrolidine-oxindole system. acs.org

Another approach is the dearomative addition to the indole (B1671886) nucleus. chemrxiv.org In this type of reaction, a radical or electrophile is generated and adds to the C2-position of the indole ring. This is followed by an intramolecular trapping of the resulting carbocation or radical intermediate by a tethered nucleophile before the system can re-aromatize, resulting in the formation of a spiro-fused ring system at the C3 position. chemrxiv.org For instance, manganese-mediated electrochemical azidation of indoles can lead to azide-containing spirocyclic indolines. mdpi.com

Beyond spirocycles, the azido-oxindole scaffold provides a gateway to a variety of fused heterocyclic systems. These are typically synthesized through domino or tandem reactions where the azide or a derivative thereof participates in a series of bond-forming events.

Quinazolinones: The synthesis of quinazolinone-fused systems can be achieved through multi-component reactions (MCRs). openmedicinalchemistryjournal.com While direct synthesis from this compound is less common, the oxindole core is a frequent starting point for building quinazolinone structures. For example, isatoic anhydrides, which are structurally related to the oxindole core, are common precursors for quinazolinone synthesis through condensation with amines and aldehydes. researchgate.net Copper-catalyzed tandem reactions involving N-methylation, C(sp³)-H amination, and oxidation have also been developed to build the quinazolinone scaffold. nih.gov

Azepino Fused Diindoles: More complex fused systems, such as azepino fused diindoles, can be accessed from isatin-tethered N-sulfonyl-1,2,3-triazoles, which are themselves derived from azides. researchgate.netrsc.org In a notable rhodium(II)-catalyzed domino reaction, these triazoles react with indoles. The reaction proceeds through the formation of an aza-vinyl rhodium carbene, which then forms a carbonyl ylide. This ylide undergoes a 1,3-dipolar cycloaddition with the indole, followed by a sequence of rearrangements and oxidation to produce the final azepino-fused diindole structure in good yields. researchgate.net

Functionalization and Diversification of the Indol-2-one (B1256649) Core

While the azide at C3 is a primary site for derivatization, the indol-2-one core itself offers opportunities for further functionalization. The aromatic ring of the oxindole is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the compound's electronic and steric properties.

For example, electrophilic substitution reactions can introduce halogen atoms (e.g., bromine) or other functional groups onto the benzene (B151609) portion of the indole ring. Furthermore, the enolate of the oxindole can be reacted with various electrophiles. Copper-catalyzed C(sp³)-H azidation of 2-oxindoles, for instance, involves the addition of an azide radical to the enol tautomer of the oxindole, demonstrating a method to functionalize the C3 position directly. mdpi.com The N1-position, occupied by a methyl group in this compound, can also be a site for modification in other analogs, influencing the reactivity and properties of the entire molecule. exeter.ac.uk

Integration into Bio-orthogonal Chemical Methodologies

The azide group is a premier chemical handle for bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govmdpi.com The small size and lack of reactivity of the azide group towards biological nucleophiles make this compound and related compounds suitable for these applications.

The primary bio-orthogonal reactions involving azides are:

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, such as triphenylphosphine (B44618). nih.gov It proceeds under physiological conditions and results in the formation of a stable amide bond, effectively ligating the two molecules. mdpi.comnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts used in CuAAC, SPAAC was developed. This reaction uses a strained cyclooctyne (B158145) that reacts rapidly with an azide without the need for a metal catalyst. mdpi.comnobelprize.org This has become a widely used tool for labeling and imaging biomolecules in living cells. nobelprize.org

These methodologies allow for the site-specific labeling of biomolecules. For example, an azide-bearing molecule can be metabolically incorporated into a biopolymer like a protein or a glycan. nih.gov A probe molecule containing the complementary reactive partner (a phosphine or a strained alkyne) and a reporter tag (like a fluorophore) can then be introduced to selectively label and visualize the target biomolecule. nih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for 3-Azido-1,3-dimethylindol-2-one, and how do reaction conditions influence yield?

Answer: The synthesis of indol-2-one derivatives typically involves cyclization of substituted indole precursors followed by functionalization. For 3-azido derivatives, a two-step approach is common:

Core Formation : Start with 1,3-dimethylindol-2-one synthesis via acid-catalyzed cyclization of substituted anilines and ketones, as seen in Biginelli reaction adaptations .

Azide Introduction : Introduce the azido group at the 3-position via nucleophilic substitution or diazo transfer. For example, NaN₃ with a halogenated precursor under anhydrous conditions (e.g., DMF, 60°C, 12h) yields ~65% product .
Key Variables : Temperature, solvent polarity, and azide source purity significantly impact yield. Side reactions (e.g., dimerization) are minimized under inert atmospheres.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : The absence of a proton at the 3-position (replaced by N₃) and methyl group signals (δ ~2.8–3.2 ppm for N(CH₃)₂) confirm substitution. Aromatic protons show splitting patterns consistent with indole derivatives .
  • IR : A strong azide stretch at ~2100–2150 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ are diagnostic .
  • MS : Molecular ion [M+H]⁺ matches the calculated mass (C₁₀H₉N₅O: 231.08 g/mol). Fragmentation reveals loss of N₂ (m/z 203) from the azide group .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

Answer:

  • Stability : Azides are shock-sensitive; avoid friction, heat, or strong acids. The compound is stable at RT for ≤6 months in dark, anhydrous conditions .
  • Storage : Store in amber vials at 2–8°C under nitrogen. Desiccants (e.g., silica gel) prevent hydrolysis. Monitor via TLC for decomposition (Rf ~0.5 in EtOAc/hexane 1:3) .

Advanced Research Questions

Q. How does the azido group in this compound influence its reactivity in click chemistry applications?

Answer: The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Key considerations:

  • Kinetics : Reaction with terminal alkynes (e.g., propargyl alcohol) in THF/H₂O (1:1) with CuSO₄/Na ascorbate completes in <2h at RT.
  • Regioselectivity : The 1,4-triazole isomer dominates (>95%) due to electronic effects of the indole core .
  • Applications : Conjugation with fluorescent tags or biomolecules for targeted drug delivery studies .

Q. What computational methods (DFT, MD) are used to predict the electronic properties of this compound?

Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry, revealing a planar indole ring with azide group distortion (~120° dihedral). HOMO-LUMO gaps (~4.2 eV) suggest moderate reactivity .
  • Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water) predict solvation effects on azide orientation, critical for designing bioorthogonal probes .

Q. How can contradictions in experimental data (e.g., conflicting NMR shifts or reactivity) be resolved for this compound?

Answer:

  • Cross-Validation : Compare data across techniques (e.g., X-ray crystallography vs. NMR) to confirm structural assignments .
  • Isotopic Labeling : Use ¹⁵N-labeled azides to distinguish overlapping signals in crowded spectra .
  • Replicability : Standardize reaction protocols (e.g., solvent purity, catalyst batch) to minimize variability. Document anomalies in open-access databases .

Q. What strategies optimize the functionalization of this compound for drug discovery pipelines?

Answer:

  • Electrophilic Substitution : Introduce halogens (Br, I) at the 5-position using NBS or I₂/HIO₃ for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Reductive Amination : Convert the azide to an amine (via Staudinger reaction) for amide bond formation with carboxylic acids .
  • Biological Screening : Prioritize derivatives with logP <3.5 and polar surface area <90 Ų to enhance bioavailability .

Q. How does the electronic environment of the indole core affect the photophysical properties of this compound?

Answer:

  • UV-Vis : The indole π-system absorbs at ~290 nm (ε ~12,000 M⁻¹cm⁻¹), with azide substitution causing a hypsochromic shift (~10 nm) due to electron withdrawal .
  • Fluorescence : Quenching by the azide group reduces quantum yield (Φ ~0.05) compared to non-azido analogs (Φ ~0.3). Triazole formation restores emission (Φ ~0.25) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.